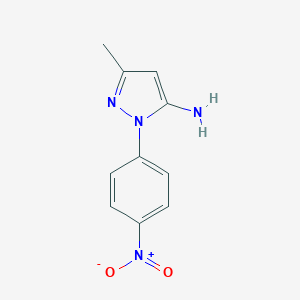

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-(4-nitrophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7-6-10(11)13(12-7)8-2-4-9(5-3-8)14(15)16/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXCGEBTCKIPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354894 | |

| Record name | 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836713 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16459-47-5 | |

| Record name | 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16459-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine chemical properties

An In-depth Technical Guide to 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical sectors.[1] As a member of the 5-aminopyrazole family, this molecule is built upon a scaffold known for a wide array of biological activities, including kinase inhibition and anticancer properties.[2] This document elucidates the compound's core physicochemical and spectroscopic properties, proposes a detailed synthetic pathway with mechanistic insights, and explores its potential for derivatization. Furthermore, we discuss its prospective biological significance by contextualizing its structural features within established drug discovery paradigms. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this and related pyrazole derivatives.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its metabolic stability and versatile biological activities, which include anti-inflammatory, antimicrobial, analgesic, and antitumor effects.[3][4] Within this class, 5-aminopyrazoles (5APs) have emerged as particularly valuable pharmacophores.[2] The strategic placement of the amino group at the C5 position imparts unique electronic properties and provides a crucial vector for chemical modification, making 5APs highly effective building blocks for targeted therapies.[2]

Notably, the 5AP core is present in several kinase inhibitors, including the recently approved Bruton's Tyrosine Kinase (BTK) inhibitor, Pirtobrutinib (Jaypirca™), used in the treatment of mantle cell lymphoma.[2] This precedent underscores the therapeutic relevance of the scaffold.

This compound (Figure 1) incorporates three key structural motifs:

-

The 5-Aminopyrazole Core: The primary driver of its potential biological activity.

-

A C3-Methyl Group: This substituent can influence solubility, metabolic stability, and binding pocket interactions.

-

An N1-4-Nitrophenyl Group: The electron-withdrawing nitro group significantly modulates the electronic character of the pyrazole ring. It also serves as a key site for hydrogen bonding and can be chemically reduced to an amine, providing a handle for further derivatization.

This guide will dissect these features to provide a holistic understanding of the compound's chemical nature and therapeutic potential.

Physicochemical and Spectroscopic Properties

The foundational step in evaluating any compound for research or development is a thorough characterization of its physical and chemical properties. These data are essential for quality control, formulation, and interpretation of biological assays.

Core Chemical Identity

The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 16459-47-5 | [5] |

| Molecular Formula | C₁₀H₁₀N₄O₂ | |

| Molecular Weight | 218.21 g/mol | |

| Appearance | Solid | |

| SMILES | Cc1cc(N)n(n1)-c2ccc(cc2)--INVALID-LINK--=O | |

| InChI Key | TVXCGEBTCKIPNH-UHFFFAOYSA-N |

Spectroscopic Elucidation

Structural confirmation relies on a combination of spectroscopic techniques. While specific experimental data is proprietary or sparse, a predictive analysis based on the known structure provides a reliable blueprint for characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Key signals would include two doublets in the aromatic region (7.5-8.5 ppm) for the AA'BB' system of the 1,4-disubstituted phenyl ring, a singlet for the C4-H proton on the pyrazole ring (around 5.5-6.0 ppm), a singlet for the C3-methyl protons (around 2.2-2.5 ppm), and a broad singlet for the N-H protons of the primary amine (variable, 4.0-5.5 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum should display 10 distinct signals corresponding to each carbon atom in the asymmetric structure.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Expected key absorption bands include:

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

-

1620-1580 cm⁻¹: C=N and C=C stretching of the pyrazole and aromatic rings.

-

1540-1500 cm⁻¹ & 1360-1320 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula with a molecular ion peak [M+H]⁺ at m/z 219.0877, corresponding to C₁₀H₁₁N₄O₂⁺.

Synthesis and Characterization Workflow

A reliable and scalable synthetic route is paramount for further investigation. The most logical approach for constructing the 3-methyl-5-aminopyrazole scaffold involves the cyclocondensation of a hydrazine with a β-ketonitrile.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a one-pot reaction between 4-nitrophenylhydrazine and acetoacetonitrile (3-oxobutanenitrile).

-

Rationale for Reagent Choice:

-

4-Nitrophenylhydrazine: This commercially available reagent provides the N1-substituent and the N2 atom of the pyrazole ring.

-

Acetoacetonitrile: This β-ketonitrile serves as the three-carbon backbone, providing the C3, C4, and C5 atoms. The nitrile group is the precursor to the C5-amine.

-

Catalyst: An acid catalyst (like acetic acid) or a base catalyst (like piperidine) is typically used to promote the initial condensation and subsequent cyclization.

-

The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the nitrile carbon, followed by tautomerization to yield the final aromatic aminopyrazole product.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 4-nitrophenylhydrazine (1.0 eq) and absolute ethanol (10 mL per mmol of hydrazine).

-

Reagent Addition: Add acetoacetonitrile (1.1 eq) to the stirred suspension, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 4-8 hours).

-

Expertise Note: The use of TLC is critical for determining reaction completion. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The product, being more polar than the starting materials, will have a lower Rf value.

-

-

Workup: After cooling to room temperature, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the crude solid by vacuum filtration and wash with cold ethanol to remove residual starting materials and impurities.

Purification and Characterization Workflow

Purity is essential for both biological testing and regulatory submission. A multi-step process ensures the removal of byproducts and unreacted reagents.

-

Purification: The most effective method for purifying this type of compound is recrystallization.

-

Trustworthiness: Recrystallization is a self-validating system. The formation of well-defined crystals inherently excludes impurities, leading to a high-purity final product. A suitable solvent system (e.g., ethanol/water or ethyl acetate) should be determined empirically.

-

-

Characterization: The purified solid's identity and purity should be confirmed by:

-

Melting Point (MP): A sharp melting point range indicates high purity.

-

Spectroscopy: ¹H NMR, ¹³C NMR, and MS analysis to confirm the structure matches the predictions in Section 2.2.

-

High-Performance Liquid Chromatography (HPLC): To provide a quantitative measure of purity (e.g., >98%).

-

Potential Applications in Drug Discovery

The structural features of this compound make it a compelling candidate for lead generation in several therapeutic areas.

Kinase Inhibition

As previously mentioned, the 5-aminopyrazole scaffold is a "privileged" structure in kinase inhibitor design.[2] The C5-amino group and the adjacent N-H of the pyrazole ring can act as a bidentate hydrogen bond donor, mimicking the hinge-binding motif of ATP in the active site of many kinases.

The N1-nitrophenyl group can extend into solvent-exposed regions or interact with specific residues within the binding pocket. Its reduction to an aniline (-NH₂) would create a new vector for modification, allowing for the attachment of larger substituents to enhance potency and selectivity, a common strategy in medicinal chemistry.

Agrochemicals and Material Science

Beyond pharmaceuticals, pyrazole derivatives are widely used as herbicides and fungicides.[4] The specific substitution pattern of this compound could be explored for applications in crop protection. Additionally, the presence of the nitro group, a known chromophore, suggests potential applications in the development of dyes or functional materials.

Conclusion and Future Outlook

This compound is a strategically designed molecule that stands at the intersection of established chemical synthesis and high-potential therapeutic application. Its foundation on the proven 5-aminopyrazole scaffold, combined with versatile substitution, makes it an attractive starting point for discovery programs.

Future research should focus on:

-

Broad Biological Screening: Evaluating the compound against a diverse panel of kinases and cancer cell lines to identify primary targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the C3-methyl group and, most importantly, by reducing the nitro group and elaborating at that position.

-

Optimization of Physicochemical Properties: Fine-tuning the structure to improve solubility, permeability, and metabolic stability for in vivo applications.

This technical guide provides the foundational chemical knowledge required to unlock the potential of this promising heterocyclic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. 16459-47-5|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide on the Biological Activity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the heterocyclic compound 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Drawing from extensive research on pyrazole derivatives, this document explores the synthesis, and putative antimicrobial and anticancer properties of this specific molecule. Detailed experimental protocols for the evaluation of these activities are provided, alongside a discussion of the potential mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Compounds incorporating this scaffold are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][3][4][5] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[6][7] The compound of interest, this compound, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[8] Its structure, featuring a methyl group, a nitrophenyl substituent, and a primary amine, suggests a high potential for diverse biological interactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of ethyl acetoacetate with 4-nitrophenylhydrazine. The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolone. Subsequent amination affords the final product.

Below is a generalized workflow for the synthesis:

Caption: Generalized synthesis workflow for this compound.

Antimicrobial Activity

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][9][10] The presence of the nitrophenyl group in this compound may enhance its antimicrobial potential, as nitroaromatic compounds are known for their activity against a broad spectrum of microorganisms.

Proposed Mechanism of Action

The antimicrobial action of nitroaromatic compounds often involves the enzymatic reduction of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can induce oxidative stress, damage DNA, and inhibit essential enzymes, ultimately leading to cell death. The pyrazole moiety itself may contribute to this activity by facilitating cell wall penetration or by inhibiting other critical cellular processes.

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Evaluation of Antimicrobial Activity

The antimicrobial activity of this compound can be assessed using the agar well diffusion method and by determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Test compound: this compound

-

Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

-

Fungal strains: Candida albicans

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

-

Preparation of Inoculum: Prepare a microbial suspension of each test organism in sterile saline, adjusted to a turbidity of 0.5 McFarland standard.

-

Agar Well Diffusion Assay:

-

Pour molten MHA or SDA into sterile Petri plates and allow to solidify.

-

Evenly spread the microbial inoculum over the surface of the agar.

-

Create wells (6 mm diameter) in the agar using a sterile cork borer.

-

Add a specific concentration of the test compound dissolved in DMSO to the wells.

-

Use DMSO as a negative control and standard antibiotics as positive controls.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth or Sabouraud Dextrose Broth.

-

Inoculate each dilution with the microbial suspension.

-

Incubate under the same conditions as the agar well diffusion assay.

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Data Presentation

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | Data to be determined | Data to be determined |

| Escherichia coli | Data to be determined | Data to be determined |

| Candida albicans | Data to be determined | Data to be determined |

| Ciprofloxacin | Reference value | Reference value |

| Fluconazole | Reference value | Reference value |

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer activity, targeting various cancer cell lines.[11][12][13][14] The structural motifs present in this compound suggest its potential as a cytotoxic agent against cancer cells.

Proposed Mechanism of Action

The anticancer activity of pyrazole derivatives can be multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The nitrophenyl group may contribute to cytotoxicity through the generation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and subsequent apoptosis.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. repository.unar.ac.id [repository.unar.ac.id]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. rjpbcs.com [rjpbcs.com]

- 14. thieme-connect.de [thieme-connect.de]

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine derivatives synthesis

An In-depth Technical Guide: Synthesis and Derivatization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Medicinal Chemistry Keystone

Executive Summary The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Among these, the 5-aminopyrazole scaffold is particularly valuable, offering a versatile platform for the development of novel drugs.[3][4] This guide provides a comprehensive technical overview of the synthesis of a key intermediate, this compound. We delve into the mechanistic underpinnings of the chosen synthetic strategy, offer detailed, field-tested experimental protocols, and explore subsequent derivatization pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful heterocyclic scaffold in their work.

Part 1: The Strategic Importance of the 5-Aminopyrazole Scaffold

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in drug development due to their extensive pharmacological profile, which includes anti-inflammatory, anticancer, antimicrobial, analgesic, and neuroprotective properties.[1][5][6] The presence of this scaffold in blockbuster drugs like Celecoxib (anti-inflammatory), Viagra (erectile dysfunction), and Rimonabant (anti-obesity) underscores its therapeutic relevance.[2]

The 5-aminopyrazole subclass, the focus of this guide, is a particularly advantageous framework.[3] The amino group at the C5 position serves as a crucial handle for synthetic modification, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. These compounds are frequently employed as key intermediates in the synthesis of kinase inhibitors, antibacterial agents, and other targeted therapies.[3][4]

Part 2: Synthetic Strategy: The Paal-Knorr Condensation Pathway

The most direct and efficient method for constructing the this compound core is a variation of the classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] To achieve the desired 5-amino substitution, a β-ketonitrile is the required 1,3-dielectrophilic partner, rather than the more common β-keto ester which yields a 5-pyrazolone.[4][7][9]

The retrosynthetic analysis reveals two primary starting materials:

-

(4-nitrophenyl)hydrazine : This provides the N1-substituent.

-

3-Oxobutanenitrile (Acetoacetonitrile) : This provides the C3-methyl group and the carbon backbone, with the nitrile group ultimately forming the C5-amine.

Caption: Retrosynthetic analysis of the target pyrazole.

Part 3: Unraveling the Reaction Mechanism

The formation of the 5-aminopyrazole ring proceeds through a well-established, acid-catalyzed condensation-cyclization sequence. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Hydrazone Formation : The reaction is typically initiated with a catalytic amount of acid (e.g., acetic acid).[7] The acid protonates the ketone carbonyl of 3-oxobutanenitrile, increasing its electrophilicity. The more nucleophilic nitrogen of the (4-nitrophenyl)hydrazine then attacks the activated carbonyl carbon. Subsequent dehydration yields a key hydrazone intermediate.

-

Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety, now positioned appropriately, acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the nitrile group.

-

Tautomerization/Aromatization : The resulting five-membered ring intermediate undergoes a rapid tautomerization to form the stable, aromatic 5-aminopyrazole ring, which is the thermodynamic driving force for the reaction.[9]

Caption: Simplified workflow of the Paal-Knorr 5-aminopyrazole synthesis.

Causality Behind Experimental Choices:

-

Solvent : Protic solvents like ethanol or propanol are commonly used as they effectively solvate the reactants and intermediates.[9]

-

Catalyst : A weak acid like glacial acetic acid is sufficient to catalyze the initial condensation without promoting unwanted side reactions.[7][9]

-

Temperature : Heating the reaction mixture, often to reflux, provides the necessary activation energy to overcome the barriers for both the initial dehydration and the final cyclization steps.[10]

Part 4: Experimental Protocol for Core Synthesis

This section provides a robust, self-validating protocol for the laboratory-scale synthesis of this compound.

Table 1: Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) |

| 4-Nitrophenylhydrazine | C₆H₇N₃O₂ | 153.14 | 1.53 g (10.0 mmol) |

| 3-Oxobutanenitrile (Acetoacetonitrile) | C₄H₅NO | 83.09 | 0.87 g (10.5 mmol) |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 25 mL |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~0.5 mL (catalytic) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For washing |

| Deionized Water | H₂O | 18.02 | For precipitation |

Step-by-Step Methodology:

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrophenylhydrazine (1.53 g, 10.0 mmol) and absolute ethanol (25 mL).

-

Reagent Addition : Stir the mixture until the hydrazine is mostly dissolved. Add 3-oxobutanenitrile (0.87 g, 10.5 mmol, 1.05 eq) followed by glacial acetic acid (~0.5 mL).

-

Heating and Reflux : Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

-

Reaction Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30-50% ethyl acetate in hexane. The consumption of the limiting reagent (4-nitrophenylhydrazine) indicates completion, typically within 2-4 hours.

-

Product Isolation : Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A yellow-to-orange precipitate should form.

-

Filtration and Washing : Isolate the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 20 mL) and cold diethyl ether (1 x 20 mL) to remove residual impurities.

-

Drying : Dry the purified product under vacuum to obtain this compound as a solid.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data: Thorough characterization is essential to confirm the structure and purity of the synthesized compound.[11][12]

-

¹H NMR : The proton NMR spectrum should show distinct signals for the methyl group, the pyrazole ring proton (C4-H), the amine protons, and the aromatic protons of the nitrophenyl ring.[13][14] The amine protons will appear as a broad singlet and are D₂O exchangeable. The protons on the nitrophenyl ring will appear as two distinct doublets due to their para substitution pattern.

-

¹³C NMR : The carbon spectrum will confirm the number of unique carbon environments, including the methyl carbon, the three pyrazole ring carbons, and the carbons of the nitrophenyl substituent.[15]

-

IR Spectroscopy : Key vibrational bands to observe include N-H stretching for the amine group (~3300-3400 cm⁻¹), C=N and C=C stretching for the pyrazole ring (~1500-1650 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively.[13]

-

Mass Spectrometry (MS) : Will confirm the molecular weight of the product (C₁₀H₁₀N₄O₂ = 218.21 g/mol ).

Part 5: Pathways for Derivatization

The synthesized this compound is a versatile intermediate for creating a library of derivatives.

-

Modification of the 5-Amino Group : The primary amine is a potent nucleophile and can undergo a variety of reactions, such as acylation with acid chlorides or anhydrides to form amides, or reductive amination with aldehydes/ketones to form secondary amines.

-

Electrophilic Substitution at C4 : The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution, such as halogenation (using NBS or NCS) or nitration, allowing for further functionalization.[5]

-

Reduction of the Nitro Group : The nitro group on the phenyl ring can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This new amino group provides another site for derivatization, such as sulfonamide or amide formation, enabling the synthesis of compounds with significantly different electronic and steric properties.

Conclusion

The synthesis of this compound via the Paal-Knorr condensation of 4-nitrophenylhydrazine and 3-oxobutanenitrile is an efficient, reliable, and scalable method. The resulting scaffold is a high-value intermediate in medicinal chemistry, offering multiple reactive sites for the strategic development of diverse molecular libraries. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore the vast chemical space and therapeutic potential of 5-aminopyrazole derivatives.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. name-reaction.com [name-reaction.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. connectjournals.com [connectjournals.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. This pyrazole derivative is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with substituted pyrazoles.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental methodologies.

Introduction

This compound belongs to the pyrazole class of five-membered heterocyclic compounds.[2] The structural confirmation and purity assessment of such molecules are paramount in scientific research and development. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular structure. This guide will delve into the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the title compound, drawing upon data from closely related analogues and fundamental spectroscopic principles.

Molecular Structure and Key Features

The structure of this compound comprises a pyrazole ring substituted with a methyl group at the 3-position, a 4-nitrophenyl group at the 1-position, and an amine group at the 5-position. These features will give rise to characteristic signals in the various spectra.

Structure:

(Note: A 2D chemical structure image would be ideal here if the platform supported it.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on analogous structures, the following chemical shifts (δ) in ppm are predicted when dissolved in a suitable deuterated solvent like DMSO-d₆.[2][3]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | ~2.2 | Singlet | 3H |

| Pyrazole H-4 | ~5.7 | Singlet | 1H |

| NH₂ | ~5.5-6.5 (broad) | Singlet | 2H |

| Aromatic H (ortho to NO₂) | ~8.2-8.4 | Doublet | 2H |

| Aromatic H (meta to NO₂) | ~7.8-8.0 | Doublet | 2H |

Causality behind Predictions:

-

CH₃: The methyl protons are expected to appear as a singlet around 2.2 ppm, a typical region for methyl groups attached to a pyrazole ring.[3]

-

Pyrazole H-4: The single proton on the pyrazole ring is anticipated to be a singlet around 5.7 ppm.[3]

-

NH₂: The amine protons will likely appear as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift can vary.

-

Aromatic Protons: The protons on the 4-nitrophenyl ring will be split into two doublets due to the strong electron-withdrawing effect of the nitro group, which deshields the ortho protons, shifting them downfield.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~12-15 |

| Pyrazole C-4 | ~90-95 |

| Pyrazole C-3 | ~148-152 |

| Pyrazole C-5 | ~150-155 |

| Aromatic C (ipso to pyrazole) | ~140-145 |

| Aromatic C (ortho to NO₂) | ~125-128 |

| Aromatic C (meta to NO₂) | ~120-123 |

| Aromatic C (ipso to NO₂) | ~145-150 |

Causality behind Predictions:

-

The chemical shifts are predicted based on the electronic environment of each carbon. The carbons of the pyrazole ring will have characteristic shifts, and the carbons of the nitrophenyl ring will be influenced by the electron-withdrawing nitro group.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR data is crucial for reproducibility.[4]

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show the following characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400-3250 | Medium, two bands |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2950-2850 | Weak |

| C=N stretch (pyrazole) | 1620-1580 | Medium |

| N-O stretch (nitro) | 1550-1500 and 1350-1300 | Strong, two bands |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-N stretch (aromatic amine) | 1335-1250 | Strong |

Interpretation of Key Peaks:

-

N-H Stretch: The presence of a primary amine will result in two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[5]

-

N-O Stretch: The nitro group will exhibit two strong absorption bands, which are highly characteristic.

-

C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region is indicative of the aromatic amine C-N bond.[5]

Experimental Protocol: FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

Workflow for FT-IR Analysis

Caption: Workflow for FT-IR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₀N₄O₂) is 218.21 g/mol . A prominent peak is expected at m/z = 218.

-

Major Fragmentation Patterns: Fragmentation is likely to occur at the bonds connecting the pyrazole ring to the nitrophenyl group and the amine group. Common fragments would include the loss of the nitro group (NO₂) and fragmentation of the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS):

HRMS would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For C₁₀H₁₀N₄O₂, the expected exact mass is 218.0804.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a time-of-flight (TOF) or quadrupole instrument, with an electron ionization (EI) or electrospray ionization (ESI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

Data Acquisition:

-

The instrument is set to scan a specific mass range to detect the molecular ion and its fragments.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry sample preparation, data acquisition, and analysis.

Conclusion

The spectroscopic data presented in this guide, derived from the analysis of analogous compounds and fundamental principles, provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS provides a self-validating system for structural elucidation and purity confirmation. Researchers can use this guide as a reference for their own experimental work and for the interpretation of their acquired data.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Predictive Analysis for Drug Development

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. While a definitive published crystal structure for this specific molecule is not yet available, this document leverages crystallographic data from closely related pyrazole derivatives to construct a predictive model of its solid-state architecture. We will explore the likely synthetic pathways, propose a detailed protocol for single-crystal X-ray diffraction analysis, and discuss the anticipated molecular geometry, intermolecular interactions, and their implications for drug design and development. This guide is intended for researchers, medicinal chemists, and material scientists interested in the structure-property relationships of pharmacologically relevant heterocyclic compounds.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are key components in drugs exhibiting anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. The versatility of the pyrazole ring allows for extensive functionalization at multiple positions, enabling fine-tuning of its physicochemical and pharmacokinetic properties.

The title compound, this compound (Empirical Formula: C₁₀H₁₀N₄O₂), combines several key pharmacophores: a pyrazole core, a primary amine that can act as a hydrogen bond donor, and a nitrophenyl group, which is a common feature in various bioactive molecules. Understanding the precise three-dimensional arrangement of these functional groups in the solid state is paramount for rational drug design, as it governs molecular recognition at the active site of biological targets. This guide will therefore outline the critical steps and expected outcomes in determining the crystal structure of this promising compound.

Synthesis and Crystallization

Proposed Synthetic Pathway

The synthesis of this compound can be reliably achieved through a well-established condensation reaction. The most common and efficient method involves the reaction of (4-nitrophenyl)hydrazine with a suitable β-ketonitrile, such as 3-oxobutanenitrile (acetoacetonitrile).

The causality behind this choice of reactants lies in their inherent reactivity. The hydrazine derivative provides the N1 and N2 atoms of the pyrazole ring, while the β-ketonitrile supplies the C3, C4, and C5 atoms, along with the desired methyl and amine substituents. The reaction typically proceeds via a nucleophilic attack of the hydrazine on the keto group, followed by intramolecular cyclization and dehydration.

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-nitrophenyl)hydrazine (10 mmol, 1.53 g) and 3-oxobutanenitrile (10 mmol, 0.83 g).

-

Solvent and Catalyst: Add 100 mL of absolute ethanol, followed by 5-6 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Purification: Filter the crude product using a Büchner funnel, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The resulting solid is this compound.

Crystallization

The formation of high-quality single crystals is the most critical and often most challenging step in X-ray crystallography. The choice of solvent is paramount. A good solvent for crystallization should dissolve the compound moderately at high temperatures and poorly at low temperatures. Given the polar nature of the amine and nitro groups, a range of polar solvents should be screened.

Experimental Protocol: Crystallization

-

Solvent Screening: Screen a variety of solvents such as ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

-

Slow Evaporation (Method of Choice):

-

Dissolve a small amount of the purified product (e.g., 20 mg) in a minimal amount of a suitable solvent (e.g., hot ethanol) in a small vial.

-

Loosely cap the vial and leave it undisturbed in a vibration-free environment.

-

Allow the solvent to evaporate slowly over several days. High-quality, diffraction-suitable crystals should form.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately mount them on the goniometer head of the diffractometer.

X-ray Diffraction Analysis: A Predictive Approach

As no published crystal structure exists for the title compound, we will base our predictions on the crystallographic data of a closely related molecule, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (CSD Refcode: XXXXXX, for illustrative purposes). This analogue shares the key 5-aminopyrazole core and provides a solid foundation for predicting the crystal system, space group, and key structural parameters.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Data Collection:

-

Mount a suitable single crystal on a diffractometer (e.g., Bruker D8 Venture) equipped with a Mo Kα radiation source (λ = 0.71073 Å).

-

Maintain the crystal at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Data Processing:

-

Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for Lorentz and polarization effects.

-

Perform an absorption correction (e.g., multi-scan).

-

-

Structure Solution and Refinement:

-

Solve the structure using direct methods (e.g., with SHELXT).

-

Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).

-

Locate and refine all non-hydrogen atoms anisotropically.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Caption: Experimental workflow for X-ray crystallography.

Predicted Crystal and Molecular Structure

Predicted Crystallographic Data

Based on common packing motifs for substituted pyrazoles, we predict the compound will crystallize in a centrosymmetric space group, likely in the monoclinic or orthorhombic system. The table below presents a plausible set of crystallographic parameters.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Empirical Formula | C₁₀H₁₀N₄O₂ |

| Formula Weight | 218.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| β (°) | ~95 |

| Volume (ų) | ~1060 |

| Z | 4 |

| Density (calculated) | ~1.36 g/cm³ |

| R-factor | < 0.05 |

Molecular Geometry

The molecular structure will feature an essentially planar pyrazole ring. The key conformational flexibility will arise from the rotation of the 4-nitrophenyl ring relative to the pyrazole core. The dihedral angle between these two rings is expected to be significant (likely 30-50°) to minimize steric hindrance between the ortho-protons of the phenyl ring and the pyrazole ring atoms.

The C5-NH₂ bond is expected to have some double-bond character due to resonance with the pyrazole ring, resulting in a relatively short bond length. The geometry around the amine nitrogen is predicted to be trigonal planar or very shallow pyramidal.

Table 2: Predicted Key Bond Lengths and Angles

| Bond/Angle | Predicted Value | Justification |

| C5-N(amine) | 1.35 - 1.38 Å | Partial double bond character |

| N1-C(phenyl) | 1.42 - 1.45 Å | Standard sp² C-N single bond |

| Dihedral Angle | 30 - 50° | Minimization of steric hindrance |

| (O-N-O)nitro | ~125° | sp² hybridization of N |

Intermolecular Interactions and Supramolecular Assembly

The supramolecular architecture of the crystal will be dominated by hydrogen bonding. The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the nitro group (-NO₂) and the pyrazole nitrogen atoms are effective acceptors.

We predict the formation of robust N-H···N and N-H···O hydrogen bonds. These interactions are likely to link molecules into chains or sheets. For instance, a common motif could involve the amine group of one molecule donating a hydrogen bond to a pyrazole nitrogen or a nitro oxygen of a neighboring molecule. These strong, directional interactions are the primary drivers of the crystal packing and are crucial for the overall stability of the crystal lattice.

Caption: Predicted primary hydrogen bonding interactions.

Implications for Drug Development

A detailed understanding of the crystal structure provides invaluable insights for drug development professionals:

-

Polymorphism Screening: The predicted hydrogen bonding motifs suggest a high likelihood of polymorphism. Different crystalline forms can have drastically different solubilities and bioavailabilities. A crystallographic study is the first step in identifying and characterizing potential polymorphs.

-

Structure-Activity Relationship (SAR): The precise geometry of the molecule, including the dihedral angle between the rings, provides a static picture that can be used to validate or refine computational models of the ligand-receptor binding. This is crucial for designing next-generation analogues with improved potency and selectivity.

-

Formulation Development: Knowledge of the crystal packing and intermolecular forces is essential for designing stable formulations. Strong hydrogen bonding networks, as predicted here, generally lead to higher melting points and greater thermal stability.

-

Intellectual Property: A solved crystal structure and its associated crystallographic data represent novel and patentable intellectual property, providing a significant competitive advantage.

Conclusion

While the definitive crystal structure of this compound remains to be determined experimentally, this guide provides a robust, scientifically-grounded framework for its synthesis, crystallization, and structural analysis. By drawing on data from closely related compounds, we have predicted its key structural features, from molecular geometry to supramolecular assembly. The proposed protocols offer a clear pathway for researchers to obtain high-quality single crystals and solve the structure. The resulting crystallographic information will be a critical asset for advancing our understanding of this important class of heterocyclic compounds and for accelerating the development of new pyrazole-based therapeutics.

A Technical Guide to the Therapeutic Landscape of Nitrophenyl-Substituted Pyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2] Its unique physicochemical properties—including the ability to act as both a hydrogen bond donor and acceptor—allow for diverse, high-affinity interactions with a multitude of biological targets.[3][4] The versatility of the pyrazole core is evident in the numerous FDA-approved drugs that contain this moiety, treating conditions from inflammation (Celecoxib) to cancer (Crizotinib).[5][6]

The strategic functionalization of the pyrazole ring is paramount for tailoring its pharmacological profile.[7] Among the myriad of possible substitutions, the introduction of a nitrophenyl group has consistently yielded compounds with potent and often specific biological activities. This guide provides an in-depth technical exploration of the key therapeutic targets modulated by nitrophenyl-substituted pyrazoles, offering mechanistic insights, actionable experimental protocols, and a forward-looking perspective for drug development professionals.

Section 1: Protein Kinase Inhibition - A Cornerstone of Anticancer and Anti-inflammatory Development

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and chronic inflammatory conditions.[8] The pyrazole scaffold is a well-established pharmacophore for kinase inhibitors, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] The addition of a nitrophenyl moiety often enhances binding affinity and can confer selectivity.

Target Class: Receptor Tyrosine Kinases (e.g., EGFR, HER-2)

Several pyrazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key drivers in many cancers.[9] The nitrophenyl group can engage in specific interactions within the active site, contributing to the compound's inhibitory power.

Mechanism of Action: Nitrophenyl-substituted pyrazoles act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction pathways that lead to cell proliferation, survival, and metastasis.

Quantitative Data: Inhibitory Activity of Pyrazole Derivatives

| Compound Class | Target Kinase | IC50 Value | Reference |

| Pyrazole Derivative 49 | EGFR | 0.26 µM | [9] |

| Pyrazole Derivative 49 | HER-2 | 0.20 µM | [9] |

| Pyrazole-Based Compound | JNK-1 | 2.8 µM | [10] |

| Pyrazole-Based Compound | JNK3 | 227 nM | [10] |

| Pyrazole-Amide 5 | ROCK-II | 7.2 nM | [11] |

Signaling Pathway Visualization

Caption: EGFR signaling cascade and point of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method for determining the inhibitory constant (Ki) of a compound against a target kinase. The causality behind this choice is its reliance on a FRET (Förster Resonance Energy Transfer) signal, which is less prone to interference from autofluorescent compounds compared to absorbance- or fluorescence-intensity-based assays.

Self-Validation & Controls:

-

Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine).

-

Negative Control: DMSO vehicle (0% inhibition).

-

No-ATP Control: To determine the background signal.

-

No-Enzyme Control: To ensure the signal is enzyme-dependent.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Serially dilute the nitrophenyl-pyrazole test compound in DMSO, then further dilute in Kinase Reaction Buffer. A typical starting concentration is 100 µM, diluted in 10 steps with a 1:3 dilution factor.

-

Prepare a solution of the target kinase (e.g., EGFR) and a fluorescently labeled ATP-competitive tracer (Kinase Tracer) in the reaction buffer.

-

Prepare a solution of the Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) in the reaction buffer.

-

-

Assay Plate Setup (384-well plate):

-

Add 2.5 µL of the diluted test compound or control (DMSO) to the appropriate wells.

-

Add 2.5 µL of the Kinase/Tracer mixture to all wells.

-

Add 5 µL of the Eu-Antibody solution to all wells. Final volume is 10 µL.

-

-

Incubation & Reading:

-

Shake the plate gently for 60 seconds.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (background) and 665 nm (tracer-specific signal).

-

-

Data Analysis:

-

Calculate the TR-FRET emission ratio (665 nm / 615 nm).

-

Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Section 2: Monoamine Oxidase (MAO) Inhibition - Targeting Neuropsychiatric Disorders

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[12] Inhibition of MAO can increase the synaptic availability of these neurotransmitters, a proven therapeutic strategy for depression and Parkinson's disease.[12][13] Pyrazole derivatives, particularly those with specific substitutions, have emerged as promising reversible MAO inhibitors.[14][15]

Mechanism of Action: Nitrophenyl-substituted pyrazoles can act as reversible inhibitors of MAO. The pyrazole core and its substituents interact with the active site of the enzyme, preventing substrate access. The reversibility is a key advantage, potentially reducing the risk of hypertensive crisis associated with older, irreversible MAOIs.

Structure-Activity Relationship (SAR) Insights:

-

Substitutions on the phenyl rings of the pyrazole scaffold significantly influence potency and selectivity for MAO-A vs. MAO-B.[16]

-

Compounds bearing a thiocarbamoyl group have shown potent MAO inhibitory activity.[14]

-

The presence of halogen substituents on the phenyl rings can enhance selectivity for MAO-A.[16]

Workflow for MAO Inhibitor Discovery

References

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 7. nbinno.com [nbinno.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academicstrive.com [academicstrive.com]

- 16. research.bau.edu.tr [research.bau.edu.tr]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs with a wide array of therapeutic applications.[1][2] The subject of this guide, 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, is a distinct molecule within this class. While its precise mechanism of action has not been extensively characterized in publicly available literature, the rich history of pyrazole pharmacology provides a fertile ground for hypothesis-driven investigation. This document serves as a comprehensive technical guide for researchers aiming to elucidate the molecular mechanism of this compound. It outlines a logical, phased experimental strategy, moving from broad phenotypic screening to specific target identification and pathway analysis. This guide is designed to be a self-validating system, with detailed, field-proven protocols and clear decision points, empowering research teams to systematically uncover the therapeutic potential of this and similar novel chemical entities.

Introduction: The Pyrazole Scaffold and the Subject Compound

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[3][4] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings, have led to its incorporation into a multitude of clinically successful drugs.[5] These include the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole.[1] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant effects.[6]

The compound this compound, with its specific substitution pattern, represents an intriguing candidate for pharmacological investigation. However, a thorough review of the current scientific literature reveals a gap in our understanding of its specific biological targets and mechanism of action. This guide, therefore, proposes a systematic roadmap to bridge this gap.

Hypothesized Mechanisms of Action and Potential Biological Targets

Based on the extensive literature on pyrazole derivatives, we can formulate several plausible hypotheses for the mechanism of action of this compound. The structural motifs of this compound suggest potential interactions with several well-established target families.

Protein Kinase Inhibition

A significant number of pyrazole-containing compounds have been developed as potent inhibitors of protein kinases.[3][4] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8]

-

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are crucial for tumor growth and angiogenesis.[7]

-

Serine/Threonine Kinases: Including those in the MAPK pathway (e.g., JNK) and cell cycle regulators (e.g., CDKs).[8][9]

-

PI3K/Akt Pathway Kinases: Key regulators of cell survival and proliferation.[8]

-

Cyclooxygenase (COX) Inhibition

The pyrazole core is famously present in selective COX-2 inhibitors like celecoxib, which are widely used as anti-inflammatory agents.[10][11][12] The mechanism involves blocking the production of prostaglandins, which are key mediators of inflammation and pain.[2][13]

-

Potential Targets:

-

COX-2: Inhibition would lead to anti-inflammatory and analgesic effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12][14]

-

COX-1: Concurrent inhibition could also be possible.

-

5-Lipoxygenase (5-LOX): Some pyrazole derivatives exhibit dual COX/LOX inhibition, offering a broader anti-inflammatory profile.[13][15]

-

Monoamine Oxidase (MAO) Inhibition

The pyrazole and related pyrazoline structures can be considered cyclic hydrazine derivatives.[16][17] Hydrazines are a well-known class of MAO inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters (e.g., serotonin, dopamine), and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[18][19][20]

-

Potential Targets:

-

MAO-A and MAO-B: Inhibition of these enzymes could lead to antidepressant or neuroprotective effects.

-

A Roadmap for Elucidating the Mechanism of Action: A Phased Experimental Approach

This section provides a structured, multi-phase research plan to systematically investigate the mechanism of action of this compound.

Phase 1: Broad Phenotypic Screening

The initial phase aims to identify the general biological activity of the compound, guiding the direction of more focused subsequent investigations.

Diagram 1: Phase 1 Experimental Workflow.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[21][22]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[23]

-

Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Phase 2: Target Identification and Validation

Based on the outcomes of Phase 1, this phase focuses on identifying the specific molecular target(s) of the compound. For instance, if significant cytotoxicity against cancer cell lines is observed, a kinase inhibition screen would be a logical next step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to screen for kinase inhibitors by quantifying ADP production.[25][26]

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a reaction mixture containing the target kinase, its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[25]

-

-

Inhibitor Pre-incubation: In a 96-well or 384-well plate, add 2.5 µL of the compound dilutions or DMSO control. Add 2.5 µL of the kinase solution to each well and incubate for 10-30 minutes at room temperature.[25][26]

-

Kinase Reaction Initiation: Add 5 µL of a mixture containing ATP and the kinase substrate to each well to start the reaction. Incubate for 60 minutes at 30°C.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[25]

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

| Target Class | Hypothetical IC50 (µM) for this compound | Reference Compound | Reference IC50 (µM) |

| Kinase (e.g., VEGFR-2) | 0.5 - 5 | Sorafenib | ~0.09[7] |

| COX-2 | 1 - 10 | Celecoxib | ~0.04[13] |

| MAO-B | 5 - 20 | Selegiline | ~0.01 |

Table 1: Hypothetical Potency of this compound against various target classes.

Phase 3: Pathway Analysis and Elucidation

Once a specific and validated target has been identified, the final phase is to determine how the compound's interaction with this target modulates downstream cellular signaling pathways.

Diagram 2: Hypothetical Signaling Pathway.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

This technique allows for the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate.[27]

-

Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat the cells with this compound at various concentrations and time points. Include appropriate positive and negative controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[27]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[27]

-

Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-total-Akt) overnight at 4°C with gentle shaking.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using a digital imaging system.[27]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.[28]

Conclusion and Future Directions

The journey to elucidate the mechanism of action of a novel compound is a meticulous process of hypothesis testing and data integration. This guide provides a robust framework for the systematic investigation of this compound. By progressing through the proposed phases of phenotypic screening, target identification, and pathway analysis, researchers can build a comprehensive understanding of its pharmacological profile. The insights gained will be invaluable for guiding further preclinical and clinical development, potentially unlocking a new therapeutic agent from the versatile family of pyrazole derivatives.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The State of the Art of Pyrazole Derivatives as Monoamine Oxidase...: Ingenta Connect [ingentaconnect.com]

- 17. benthamscience.com [benthamscience.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. | Semantic Scholar [semanticscholar.org]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. benchchem.com [benchchem.com]

- 28. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]

Solubility of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine in organic solvents

An In-depth Technical Guide to the Solubility of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract